3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[[(8R,9R)-6’-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, amino, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and potential utility in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(8R,9R)-6’-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclobutene core: This can be achieved through cycloaddition reactions involving suitable dienes and dienophiles.
Introduction of the trifluoromethyl groups: This step often involves radical trifluoromethylation reactions, which are facilitated by specific catalysts and reagents.
Attachment of the cinchonan moiety: This step requires the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 8R,9R positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[(8R,9R)-6’-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclobutene ring can be reduced to form cyclobutane derivatives.
Substitution: The amino groups can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the cyclobutene ring can produce cyclobutane derivatives .
Scientific Research Applications
3-[[(8R,9R)-6’-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-[[(8R,9R)-6’-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl groups but lacks the cyclobutene and cinchonan moieties.
Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl groups but differ in their core structures and functional groups.
Uniqueness
3-[[(8R,9R)-6’-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione is unique due to its combination of a cyclobutene core, trifluoromethyl groups, and a cinchonan moiety.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h4-6,8,10-11,13-14,18-19,26-27,41-42H,3,7,9,12,15-16H2,1-2H3/t18-,19-,26+,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNVQUNAJFCWQL-CPAHJZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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